molecular formula C14H19ClO2 B1343538 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane CAS No. 898786-43-1

7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane

Cat. No. B1343538
CAS RN: 898786-43-1
M. Wt: 254.75 g/mol
InChI Key: HWQMUWOFNTXBAW-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, involves a multi-step process that includes esterification, cyclization, and alkylation steps . This information could be extrapolated to hypothesize potential synthesis pathways for this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide a framework for the synthesis of this compound. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate is achieved through a four-step process starting with dichloroacetic acid and involves esterification, cyclization with 1,3-propanedithiol, and subsequent oxidation and alkylation steps . This suggests that a similar approach could be taken for the synthesis of this compound, potentially involving the use of a methoxyphenyl-containing starting material and appropriate chlorination and oxidation steps.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the synthesis of related compounds and their intermediates, such as Ethyl 7-chloro-2-oxoheptylate, involves careful consideration of molecular structures to achieve the desired product . The papers also discuss the importance of stereochemistry, as seen in the synthesis of enantiomerically pure diarylethanes, which involves the resolution of chiral intermediates and determination of absolute configurations by X-ray diffraction . This highlights the importance of molecular structure analysis in the synthesis of complex organic compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions that are relevant to the synthesis of complex organic molecules. For instance, the base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene involves the formation of isomers and specific hydrogen exchange reactions . Similarly, the synthesis of Ethyl 7-chloro-2-oxoheptylate includes reactions such as esterification, cyclization, oxidation, and alkylation . These reactions are crucial for constructing the carbon skeleton and introducing functional groups in the synthesis of target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate involves intermediates that likely have specific boiling points, solubilities, and reactivities, which are important for the purification and characterization of the compound . The papers do not provide explicit data on the physical and chemical properties of the compounds studied, but such properties are typically determined through experimental measurements and are essential for the practical application of synthesized compounds.

Scientific Research Applications

Synthesis and Chemical Properties

7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane is involved in various synthesis processes and has been studied for its chemical properties and reactions. It acts as an intermediate in complex chemical syntheses, demonstrating the versatility of chlorinated and methoxy-substituted compounds in organic chemistry.

For instance, the compound has been utilized in the synthesis of Ethyl 7-chloro-2-oxoheptylate, a key intermediate in the production of cilastatin, showcasing its role in the synthesis of pharmacologically relevant compounds. The process involves several steps, including esterification and alkylation, highlighting the compound's utility in complex organic syntheses (Chen Xin-zhi, 2006).

Additionally, research has explored the catalytic properties of related chemical structures in the addition of carbenes to arenes, indicating the potential application of this compound in catalysis and reaction mechanism studies. This includes the use of chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, resulting in norcaradienecycloheptatriene valence isomers (Harun M. Mbuvi & L. Woo, 2009).

Crystallographic and Structural Analysis

The compound and its derivatives have also been subjects of crystallographic and structural analysis, contributing to the understanding of molecular geometry, bonding, and interactions. For example, studies have determined the crystal structure of related compounds, such as 2-[chloro(4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione, shedding light on the molecular configurations and the impact of substituents on structural properties (S. Chelli et al., 2016).

Pharmacological and Biological Activity

While direct studies on the pharmacological and biological activities of this compound are limited, related compounds have been investigated for their potential bioactive properties. This includes research on novel curcumin congeners and combretastatin derivatives, which have shown antiproliferative activities against cancer cell lines, indicating the broader potential of chloro- and methoxy-substituted compounds in medicinal chemistry and drug development (S. Srivastava et al., 2017; E. Nurieva et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action .

Mode of Action

The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that the compound’s action can influence various biochemical processes, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound play a significant role in its bioavailability . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of This compound’s action are complex and multifaceted. The compound’s interaction with its targets leads to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound may be released into the environment through wastewater resulting from its use, manufacture, formulation, and/or improper disposal . These environmental releases can potentially affect the compound’s action and efficacy.

properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-17-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQMUWOFNTXBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645184
Record name 7-Chloro-1-(3-methoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-43-1
Record name 7-Chloro-1-(3-methoxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-methoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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